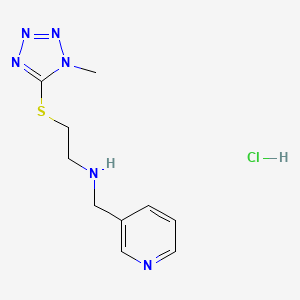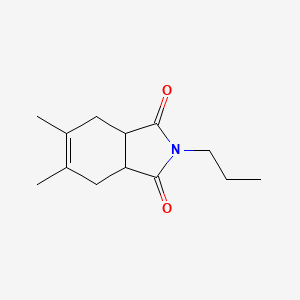![molecular formula C19H21N3O4 B4185722 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4185722.png)
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Descripción general
Descripción
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxy group, a nitro group, and a phenylacetyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves a multi-step process:
Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce the nitro group at the 2-position.
Acylation: The nitrated compound is then subjected to acylation with phenylacetyl chloride to introduce the phenylacetyl group.
Piperazine Formation: Finally, the acylated compound is reacted with piperazine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenylacetyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(4-methoxy-2-aminophenyl)-4-(phenylacetyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific properties.
Biological Research: It has been used as a probe in biochemical studies to understand the interactions of piperazine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The nitro group and the phenylacetyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-4-(phenylacetyl)piperazine: Lacks the nitro group, which may result in different biological activity.
1-(4-nitrophenyl)-4-(phenylacetyl)piperazine: Lacks the methoxy group, which may affect its solubility and reactivity.
1-(4-methoxy-2-nitrophenyl)-4-(acetyl)piperazine: Lacks the phenyl group in the acyl moiety, which may influence its binding properties.
Uniqueness
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-7-8-17(18(14-16)22(24)25)20-9-11-21(12-10-20)19(23)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNXKLCEVOMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B4185642.png)
![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
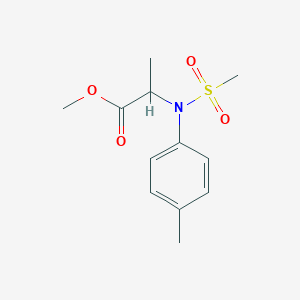
![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)
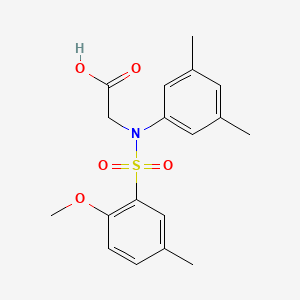
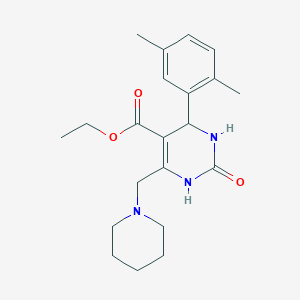
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4185688.png)
![2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4185694.png)
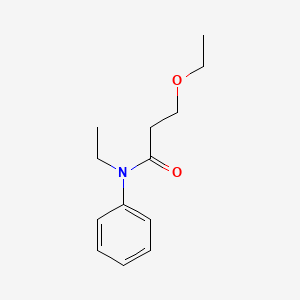
![N-{3-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYLPROPYL}-N'-PHENYLTHIOUREA](/img/structure/B4185727.png)
